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Compound of Interest

Compound Name: 2-Ethynyl-1,4-dimethylbenzene

Cat. No.: B1355184 Get Quote

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from

simple, versatile starting materials is a paramount objective. 2-Ethynyl-p-xylene emerges as a

significant reagent in this context, offering a unique combination of a sterically defined aromatic

scaffold and a highly reactive terminal alkyne. This structure provides two distinct points for

chemical modification, making it an invaluable building block for researchers in medicinal

chemistry, drug development, and materials science.

The core of 2-ethynyl-p-xylene consists of a para-xylene ring, a common motif in

pharmacologically active compounds and organic materials.[1] The strategic placement of two

methyl groups at the 1 and 4 positions influences the electronic properties and steric

environment of the benzene ring. The key to its synthetic utility, however, lies in the ethynyl

group (-C≡CH) at the 2-position. This terminal alkyne is a gateway to a vast array of chemical

transformations, most notably cross-coupling and cycloaddition reactions.[2][3] Its high electron

density and the acidity of its terminal proton (pKa ≈ 25) underpin its reactivity, allowing for

deprotonation to form a potent acetylide nucleophile or direct participation in metal-catalyzed

processes.[4][5]

This guide provides a comprehensive overview of 2-ethynyl-p-xylene, detailing its

physicochemical properties, synthesis, core reactivity, and applications, with a focus on

providing actionable protocols and mechanistic insights for the research scientist.

Physicochemical Properties and Safe Handling
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A thorough understanding of a chemical's properties and hazards is fundamental to its effective

and safe use in a laboratory setting.

Quantitative Data Summary
While specific experimental data for 2-ethynyl-p-xylene is not broadly published, its properties

can be reliably inferred from its constituent parts: the xylene core and the ethynyl group. The

properties of the closely related compound, 2-ethyl-p-xylene, provide a useful reference point.

Property
Value (Estimated or from
Related Compounds)

Source

IUPAC Name 2-ethynyl-1,4-dimethylbenzene -

Molecular Formula C₁₀H₁₀ -

Molecular Weight 130.19 g/mol -

CAS Number 935-07-9 -

Appearance
Likely a colorless to pale

yellow liquid
Inferred

Boiling Point ~180-190 °C (est.) Inferred from related structures

Density ~0.9 g/mL (est.) Inferred from related structures

pKa (Terminal Proton) ~25 [4][5]

Reactivity Profile
The reactivity of 2-ethynyl-p-xylene is dominated by its terminal alkyne functionality.

Acidity and Nucleophilicity: The sp-hybridized carbon of the terminal alkyne imparts

significant acidity to the attached proton.[4] Treatment with a strong base, such as sodium

amide (NaNH₂) or an organolithium reagent, readily deprotonates the alkyne to form a highly

nucleophilic acetylide anion.[5][6] This anion is a powerful tool for forming new carbon-

carbon bonds via SN2 reactions with primary alkyl halides or ring-opening of epoxides.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemistrysteps.com/alkylation-terminal-alkynes/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/10%3A_Alkenes_and_Alkynes/10.08%3A_Alkynes
https://www.chemistrysteps.com/alkylation-terminal-alkynes/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/10%3A_Alkenes_and_Alkynes/10.08%3A_Alkynes
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/addyne1.htm
https://www.chemistrysteps.com/alkylation-terminal-alkynes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophilic Additions: Like alkenes, the alkyne's π-bonds can undergo electrophilic addition

reactions.[3] For instance, reaction with hydrogen halides (HX) can proceed once to yield a

vinyl halide or twice to form a geminal dihalide, typically following Markovnikov's rule.[5]

Metal-Catalyzed Couplings: The terminal alkyne is an ideal substrate for a variety of

transition metal-catalyzed cross-coupling reactions, which are central to its utility and will be

discussed in detail.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethynyl-p-xylene is not readily available, the

hazards can be extrapolated from xylene isomers and terminal alkynes. The compound should

be treated as a flammable liquid and handled with appropriate care.[7][8]

GHS Hazard Statements (Anticipated):

H226: Flammable liquid and vapor.[7]

H304: May be fatal if swallowed and enters airways.

H312 + H332: Harmful in contact with skin or if inhaled.

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[8]

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-

resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and

take precautionary measures against static discharge. Avoid breathing vapors and prevent
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contact with skin and eyes.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Synthesis of 2-Ethynyl-p-xylene: The Sonogashira
Coupling
The most direct and versatile method for synthesizing aryl alkynes like 2-ethynyl-p-xylene is the

Sonogashira cross-coupling reaction.[10] This reaction forms a carbon-carbon bond between a

terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-

catalyst.[10][11]

The synthesis would typically involve the coupling of a halo-substituted p-xylene, such as 2-

iodo-p-xylene or 2-bromo-p-xylene, with a protected or gaseous source of acetylene, like

trimethylsilylacetylene (TMSA).

Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene, a

common precursor which can be easily deprotected to yield the target compound.

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 2-bromo-1,4-dimethylbenzene (1.0 equiv), a palladium catalyst such as

Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

Solvent and Base Addition: Add a suitable degassed solvent, such as tetrahydrofuran (THF)

or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine

(Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).

Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equiv) to the reaction mixture via

syringe.

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70

°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete

within 2-24 hours.
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Workup: Upon completion, cool the reaction to room temperature and filter it through a pad

of celite to remove the catalyst. Dilute the filtrate with a nonpolar solvent like diethyl ether or

ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection: The resulting silyl-protected alkyne can be deprotected by stirring with a mild

base such as potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature to

yield 2-ethynyl-p-xylene.

Causality and Mechanistic Insight
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[12]

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X),

forming a Pd(II) complex.

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the acetylide

group to the palladium center.

Reductive Elimination: The desired product, the aryl alkyne, is eliminated from the

palladium complex, regenerating the Pd(0) catalyst.

The Copper Cycle:

The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a

key copper(I) acetylide intermediate.[13] This species is more reactive towards

transmetalation than the terminal alkyne itself.

The amine base is crucial as it scavenges the HX produced during the reaction and facilitates

the formation of the copper acetylide.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://arodes.hes-so.ch/record/13452/files/Marti_2023_reaction_environment_design_multigram_synthesis_Sonogashira_coupling.pdf
https://www.jk-sci.com/blogs/resource-center/sonogashira-cross-coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium Cycle

Copper Cycle

Pd(0)L₂

Ar-Pd(II)(X)L₂

Oxidative
Addition
(Ar-X)

Ar-Pd(II)(C≡CR)L₂

Transmetalation

Reductive
Elimination

Product
(Ar-C≡CR)

Cu(I)X Cu(I)-C≡CR
Base, H-C≡CR

Transfers Acetylide

Click to download full resolution via product page

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Key Applications in Research and Development
The synthetic utility of 2-ethynyl-p-xylene is best demonstrated through its application in robust

and high-yielding reaction platforms, particularly click chemistry.

Application in Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a

wide range of functional groups, producing minimal byproducts.[15] The premier example is the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide

to form a stable 1,2,3-triazole ring.[16]

In this context, 2-ethynyl-p-xylene serves as the alkyne component. The resulting 1,4-

disubstituted triazole is not merely a linker; it is a bioisostere for amide bonds, is highly stable
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metabolically, and can participate in hydrogen bonding, making it a valuable scaffold in drug

design.

Detailed Experimental Protocol: CuAAC Reaction
Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 equiv) and 2-

ethynyl-p-xylene (1.0-1.1 equiv) in a suitable solvent system, often a mixture like t-

BuOH/H₂O or DMF.

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a

copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv),

and a reducing agent, like sodium ascorbate (0.1-0.2 equiv), in water. The sodium ascorbate

reduces Cu(II) to the active Cu(I) species in situ.

Reaction Execution: Add the catalyst solution to the solution of the azide and alkyne.

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often

complete within 1-12 hours, and its progress can be monitored by TLC or LC-MS.

Workup and Purification: Depending on the product's properties, it may precipitate from the

reaction mixture and can be collected by filtration. Alternatively, the reaction can be worked

up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying,

and purification by column chromatography or recrystallization.
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Caption: A typical experimental workflow for a CuAAC click reaction.

Drug Development and Medicinal Chemistry Insights
The xylene scaffold is a privileged structure in medicinal chemistry, found in numerous

approved drugs. Its substitution pattern allows for fine-tuning of lipophilicity and metabolic

stability. By incorporating an ethynyl group, as in 2-ethynyl-p-xylene, medicinal chemists gain a

powerful handle for:
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Lead Optimization: Using click chemistry or Sonogashira coupling, diverse fragments can be

rapidly appended to the xylene core to explore structure-activity relationships (SAR).

Bioconjugation: The alkyne can be used to attach the molecule to larger biological entities

like peptides or antibodies for targeted delivery.[15]

Probe Synthesis: Fluorescent dyes or affinity tags can be attached via the alkyne to create

chemical probes for studying biological systems.

Conclusion
2-Ethynyl-p-xylene stands out as a strategically designed research chemical that marries the

stability and desirable physicochemical properties of a substituted aromatic ring with the

exceptional synthetic versatility of a terminal alkyne. Its utility is most profoundly realized in

robust, modern synthetic methods like the Sonogashira coupling and CuAAC click chemistry,

which provide researchers with reliable pathways to construct complex molecules with high

precision and efficiency. For professionals in drug discovery and materials science, this

compound is not merely a reagent but a powerful platform for innovation, enabling the rapid

assembly of novel molecular architectures with diverse functional applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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